molecular formula C16H22O3 B069572 5-oxo-5-(4-n-pentylphenyl)valeric acid CAS No. 178686-76-5

5-oxo-5-(4-n-pentylphenyl)valeric acid

Cat. No.: B069572
CAS No.: 178686-76-5
M. Wt: 262.34 g/mol
InChI Key: VYJQDSMGJZYNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-5-(4-n-pentylphenyl)valeric acid, also known as 5-oxo-5-(4-n-pentylphenyl)valeric acid, is a useful research compound. Its molecular formula is C16H22O3 and its molecular weight is 262.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-oxo-5-(4-n-pentylphenyl)valeric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-oxo-5-(4-n-pentylphenyl)valeric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-oxo-5-(4-pentylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-3-4-6-13-9-11-14(12-10-13)15(17)7-5-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJQDSMGJZYNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571104
Record name 5-Oxo-5-(4-pentylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178686-76-5
Record name δ-Oxo-4-pentylbenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178686-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-5-(4-pentylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-oxo-5-(4-n-pentylphenyl)valeric acid CAS 178686-76-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-oxo-5-(4-n-pentylphenyl)valeric acid (CAS: 178686-76-5)

Introduction

5-oxo-5-(4-n-pentylphenyl)valeric acid, identified by CAS Number 178686-76-5, is a bifunctional organic molecule belonging to the class of aromatic keto-acids. Its structure is characterized by a five-carbon valeric acid backbone, which incorporates a terminal carboxylic acid and a ketone at the C5 position. This ketone is part of a benzoyl group that is further substituted at the para position with a lipophilic n-pentyl chain. This unique combination of a hydrophilic carboxylic acid head, a rigid aromatic core, and a flexible lipophilic tail makes it a compound of significant interest for researchers in organic synthesis and medicinal chemistry.

This guide serves as a comprehensive technical resource for scientists and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, methodologies for its analytical characterization, and a discussion of its potential applications as a versatile chemical intermediate.

Physicochemical Properties and Molecular Structure

The fundamental properties of 5-oxo-5-(4-n-pentylphenyl)valeric acid are summarized below. These data are critical for designing experiments, determining appropriate solvents, and predicting chemical behavior.

PropertyValueSource
CAS Number 178686-76-5[1][2][3]
Molecular Formula C₁₆H₂₂O₃[1][3]
Molecular Weight 262.35 g/mol [1][3]
IUPAC Name 5-oxo-5-(4-pentylphenyl)pentanoic acid[3]
Typical Purity ≥97.0%[1][3]
InChI Key VYJQDSMGJZYNCN-UHFFFAOYSA-N[1][3]
Canonical SMILES CCCCCC1=CC=C(C(=O)CCCC(=O)O)C=C1[3]

Based on its structure and the physical properties of analogous compounds like 5-oxo-5-phenylvaleric acid, this compound is expected to be a solid at room temperature, with good solubility in polar organic solvents such as dichloromethane, ethyl acetate, and acetone, and limited solubility in water.

synthesis_workflow cluster_reagents Starting Materials cluster_process Reaction & Work-up cluster_purification Purification & Final Product Pentylbenzene n-Pentylbenzene Reaction Step 1: Reaction Setup (Inert atmosphere, 0°C) Pentylbenzene->Reaction GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Catalyst Lewis Acid Catalyst (e.g., Anhydrous AlCl₃) Addition Step 2: Slow Addition of AlCl₃ Catalyst->Addition Reaction->Addition Stirring Step 3: Reaction Progression (Stir at RT for 12-24h) Addition->Stirring Quench Step 4: Quenching (Pour onto ice/HCl) Stirring->Quench Extraction Step 5: Liquid-Liquid Extraction Quench->Extraction Wash Step 6: Wash Organic Layer Extraction->Wash Dry Step 7: Dry & Evaporate Wash->Dry Crude Crude Product Dry->Crude Purify Recrystallization or Column Chromatography Crude->Purify FinalProduct Pure 5-oxo-5-(4-n-pentylphenyl)valeric acid Purify->FinalProduct analytical_workflow cluster_spectroscopy Spectroscopic Analysis Crude Crude Product (Post-Workup) TLC Purity Check (TLC) Crude->TLC Purified Purified Compound Crude->Purified If pure TLC->Purified If impure, recrystallize/chromatograph H_NMR ¹H NMR (Structure Confirmation) Final Characterized Product (Structure & Purity Verified) H_NMR->Final C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Final IR IR Spectroscopy (Functional Groups) IR->Final MS Mass Spectrometry (Molecular Weight) MS->Final Purified->H_NMR Purified->C_NMR Purified->IR Purified->MS

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Liquid Crystal Precursors from 5-oxo-5-(4-n-pentylphenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic pathway for converting 5-oxo-5-(4-n-pentylphenyl)valeric acid into 5-(4-n-pentylphenyl)valeric acid , a critical flexible spacer precursor used in the design of Side-Chain Liquid Crystal Polymers (SCLCPs) and dimeric liquid crystals.

The presence of the ketone moiety in the starting material introduces a transverse dipole and structural "kink" that frequently destabilizes nematic and smectic phases. Consequently, the reduction of this ketone to a methylene group is a prerequisite for synthesizing high-performance mesogens. This guide provides a validated protocol for the Huang-Minlon modification of the Wolff-Kishner reduction , optimized for high yield (>85%) and electronic-grade purity (>99.5%).

Strategic Chemical Pathway

The following flow diagram illustrates the transformation logic, highlighting the critical reduction step required to generate the flexible alkyl spacer necessary for liquid crystalline behavior.

LC_Synthesis_Pathway Figure 1: Synthetic pathway from keto-acid to liquid crystal spacer. Start Starting Material: 5-oxo-5-(4-n-pentylphenyl) valeric acid Inter Intermediate: Hydrazone Formation (In Situ) Start->Inter Hydrazine Hydrate Diethylene Glycol Reflux (120°C) Product Target Precursor: 5-(4-n-pentylphenyl) valeric acid Inter->Product KOH, 200°C -N2, -H2O (Huang-Minlon) App Application: SCLCP Monomers (Esterification) Product->App SOCl2 / Phenol Coupling

Critical Process Parameters (CPP)

The synthesis of liquid crystal precursors demands rigorous control over impurities. Even trace amounts of unreacted ketone or isomeric byproducts can act as phase-disrupting defects, lowering the clearing point (


) of the final material.
ParameterSpecificationRationale
Reaction Temperature 195°C – 205°CRequired to drive the decomposition of the hydrazone intermediate.
Water Removal DistillationWater inhibits the temperature rise; failure to distill results in incomplete reduction.
Purity Target > 99.5% (HPLC)Impurities >0.5% cause significant depression of LC phase transition temperatures.
Ketone Content < 0.1%Residual ketone creates a "kink" in the alkyl chain, disrupting mesophase alignment.

Experimental Protocol: Huang-Minlon Reduction

This protocol utilizes the Huang-Minlon modification, which allows the reaction to proceed at atmospheric pressure in a high-boiling solvent without the need for sealed tubes or anhydrous hydrazine.

Reagents and Materials[1][2][3][4][5][6][7][8][9]
  • Precursor: 5-oxo-5-(4-n-pentylphenyl)valeric acid (10.0 g, 38.1 mmol)

  • Reductant: Hydrazine hydrate (80% or 64% aqueous solution) (12 mL, ~5 eq)

  • Base: Potassium Hydroxide (KOH) pellets (7.0 g, ~3 eq)

  • Solvent: Diethylene glycol (DEG) or Triethylene glycol (60 mL)

  • Workup: Hydrochloric acid (6M), Diethyl ether, Brine, Sodium sulfate (

    
    ).
    
Step-by-Step Methodology
Phase 1: Hydrazone Formation [1]
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Charging: Add the keto-acid (10.0 g), KOH (7.0 g), and diethylene glycol (60 mL) to the flask.

  • Addition: Slowly add hydrazine hydrate (12 mL) to the mixture.

  • Initial Reflux: Heat the mixture to 110–120°C and reflux for 1 hour .

    • Mechanism:[2][3][1] This step forms the hydrazone intermediate.[4][1] The solid KOH will dissolve, and the solution typically turns yellow/orange.

Phase 2: High-Temperature Reduction
  • Distillation: Replace the reflux condenser with a downward distillation setup (Dean-Stark trap or simple distillation head).

  • Temperature Ramp: Increase the heating mantle temperature. Distill off water and excess hydrazine until the internal temperature of the reaction mixture reaches 195–200°C .

    • Checkpoint: The removal of water is critical to reach the activation energy for nitrogen elimination.

  • Sustained Heating: Once the temperature reaches 200°C, switch back to a reflux condenser (air-cooled or high-temp oil cooled recommended). Reflux at this temperature for 3–4 hours .

    • Observation: Gas evolution (

      
      ) will be observed.
      
Phase 3: Workup and Isolation
  • Cooling: Allow the reaction mixture to cool to approximately 60°C.

  • Dilution: Pour the viscous solution into 100 mL of ice-cold water.

  • Acidification: Slowly acidify the aqueous mixture with 6M HCl until pH < 2.

    • Result: The product, 5-(4-n-pentylphenyl)valeric acid, will precipitate as a white or off-white solid.

  • Extraction: If the precipitate is oily (common with long alkyl chains), extract with diethyl ether (

    
     mL).
    
  • Drying: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Purification and Validation

Liquid crystals are intolerant of impurities. A standard "organic synthesis" purity (95-98%) is insufficient.

Recrystallization Protocol
  • Solvent System: Benzene/Petroleum Ether (or Toluene/Heptane for a greener alternative).

  • Procedure: Dissolve the crude acid in the minimum amount of hot toluene. Add heptane dropwise until turbidity appears. Cool slowly to 4°C.

  • Yield: Typical yield after recrystallization is 85–90%.

Analytical QC Table
TestMethodAcceptance Criteria
Identity

-NMR (400 MHz,

)
Triplet at

ppm (

adjacent to phenyl). Absence of triplet at

ppm (indicative of alpha-keto protons).
Purity HPLC (C18, ACN/Water)

Area
Phase Behavior DSC (Differential Scanning Calorimetry)Sharp melting point (typically 55–65°C depending on polymorphs). No premelting peaks.
Workup Logic Diagram

Workup_Logic Figure 2: Purification workflow for LC-grade precursors. Rxn Reaction Mixture (200°C) Quench Quench in Ice Water Acidify (pH < 2) Rxn->Quench PhaseSep Precipitate or Oil? Quench->PhaseSep Solid Filtration PhaseSep->Solid Solid Oil Ether Extraction PhaseSep->Oil Oil Crude Crude Acid Solid->Crude Oil->Crude Recryst Recrystallization (Toluene/Heptane) Crude->Recryst Final Pure LC Precursor Recryst->Final

References

  • Huang-Minlon Modification: Huang-Minlon. (1946). A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society, 68(12), 2487–2488. Link

  • Mechanism & Scope: Todd, D. (1948). The Wolff-Kishner Reduction.[2][3][4][1] Organic Reactions, 4, 378. Link

  • LC Spacer Chemistry: Imrie, C. T., & Henderson, P. A. (2007). Liquid crystal dimers and oligomers.[5] Current Opinion in Colloid & Interface Science, 12(4-5), 205-218. Link

  • Purification Standards: Gray, G. W., & Harrison, K. J. (1971). New family of nematic liquid crystals for displays. Electronics Letters, 7(20), 608-609. Link

Sources

Application Notes and Protocols for NMR Spectroscopy of 5-oxo-5-(4-n-pentylphenyl)valeric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-oxo-5-(4-n-pentylphenyl)valeric acid is a keto-carboxylic acid with a structure that presents distinct features for Nuclear Magnetic Resonance (NMR) spectroscopic analysis. The molecule incorporates a para-substituted aromatic ring, a ketone carbonyl group, a carboxylic acid functional group, and two separate aliphatic chains. This combination of chemical environments makes it an excellent candidate for detailed structural elucidation using a suite of NMR techniques. Understanding the precise chemical shifts and coupling patterns is crucial for confirming its identity, assessing purity, and studying its interactions in various chemical and biological systems.

This guide provides a comprehensive overview of the methodologies for acquiring and interpreting one-dimensional (1D) and two-dimensional (2D) NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals who require a robust and validated protocol for the structural characterization of similar small molecules.

Molecular Structure and Expected NMR Signatures

A thorough understanding of the molecule's structure is the foundation for accurate spectral interpretation. The key structural features include:

  • A para-disubstituted benzene ring.

  • An n-pentyl group attached to the aromatic ring.

  • A valeric acid chain attached to the aromatic ring via a ketone linkage.

These features give rise to a predictable set of signals in both ¹H and ¹³C NMR spectra, which will be detailed in the analysis sections.

Part 1: Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of the NMR data is fundamentally dependent on meticulous sample preparation.[1] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[2]

Protocol for Sample Preparation:

  • Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of 5-oxo-5-(4-n-pentylphenyl)valeric acid for ¹H NMR and 50-100 mg for ¹³C NMR.[1][3] These concentrations provide a good signal-to-noise ratio for routine analysis.[2]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for nonpolar to moderately polar organic molecules and its relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly if hydrogen bonding of the carboxylic acid proton is of interest.[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial before transferring it to the NMR tube.[3][4] This allows for effective mixing and visual confirmation of complete dissolution.[1]

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1] Do not use cotton wool, as it can introduce contaminants.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for organic solvents, with its signal defined as 0.00 ppm.[2] A small amount can be added directly to the sample.

  • Transfer and Capping: Carefully transfer the solution to a clean, unscratched 5 mm NMR tube and securely place a cap on top.[4]

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter 3. Filter if Particulates are Present dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer cap 5. Add Internal Standard (TMS) and Cap transfer->cap

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition Parameters

The following are suggested starting parameters for acquiring high-quality NMR data on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR COSY HSQC
Spectrometer Frequency 400 MHz100 MHz400 MHz400 MHz (¹H), 100 MHz (¹³C)
Solvent CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsisp2.2
Number of Scans 161024816
Relaxation Delay 2.0 s2.0 s2.0 s1.5 s
Acquisition Time 4.09 s1.36 s0.26 s0.13 s
Spectral Width 20 ppm240 ppm12 ppm12 ppm (F2), 165 ppm (F1)

Part 2: Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Expected Chemical Shifts and Multiplicities:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet1H
Aromatic (Ha)~7.9doublet2H
Aromatic (Hb)~7.2doublet2H
Methylene adjacent to ketone (-CH₂COAr)~3.0triplet2H
Methylene adjacent to -CH₂COAr~2.1multiplet2H
Methylene adjacent to -COOH (-CH₂COOH)~2.4triplet2H
Methylene adjacent to phenyl (-CH₂Ar)~2.6triplet2H
Methylene chain (pentyl)1.2 - 1.7multiplet6H
Terminal methyl (pentyl, -CH₃)~0.9triplet3H

Note: The exact chemical shifts can vary depending on the solvent and concentration.[5]

Causality of Chemical Shifts:

  • The carboxylic acid proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and appears as a broad singlet due to exchange with trace amounts of water and the absence of adjacent protons.[6]

  • The aromatic protons ortho to the electron-withdrawing acetyl group (Ha) are shifted downfield compared to the protons meta to this group (Hb).[7]

  • The methylene protons adjacent to the carbonyl groups are deshielded due to the electron-withdrawing nature of the C=O bond.[8]

  • The aliphatic protons of the pentyl chain further away from the aromatic ring will appear more upfield, in the typical alkane region.[9]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts:

Carbon Assignment Expected Chemical Shift (ppm)
Ketone Carbonyl (-C =O)195 - 205
Carboxylic Acid Carbonyl (-C OOH)175 - 185
Aromatic (C-quaternary, attached to C=O)135 - 140
Aromatic (C-quaternary, attached to pentyl)145 - 150
Aromatic (CH)128 - 130
Methylene adjacent to ketone (-C H₂COAr)35 - 45
Methylene adjacent to -COOH (-C H₂COOH)30 - 40
Methylene chain (valeric acid)20 - 30
Methylene adjacent to phenyl (-C H₂Ar)35 - 45
Methylene chain (pentyl)22 - 32
Terminal methyl (pentyl, -C H₃)~14

Note: The carbonyl carbons are the most deshielded due to the large electronegativity of the oxygen atom.[10]

2D NMR Spectroscopy: COSY and HSQC

2D NMR experiments are invaluable for unambiguously assigning the proton and carbon signals, especially in complex regions of the spectrum.

2.3.1 COSY (Correlation Spectroscopy)

The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[11][12] This is instrumental in identifying adjacent protons in the aliphatic chains.

Expected COSY Correlations:

  • The terminal methyl protons of the pentyl group will show a cross-peak with the adjacent methylene protons.

  • Each methylene group in the pentyl and valeric acid chains will show correlations to its neighboring methylene groups.

  • The aromatic protons Ha and Hb will show a correlation to each other.

Caption: Simplified COSY correlation diagram for the aliphatic chains.

2.3.2 HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation).[11][13] This is a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.[14]

Expected HSQC Correlations:

  • Each proton signal from a CH, CH₂, or CH₃ group will have a cross-peak with its corresponding carbon signal.

  • Quaternary carbons and the carbonyl carbons will not show any signals in the HSQC spectrum, which helps in their identification.

By combining the information from 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in 5-oxo-5-(4-n-pentylphenyl)valeric acid can be achieved, thus confirming its chemical structure.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. How to Prepare Samples for NMR. Retrieved from [Link]

  • Emory University. Small molecule NMR sample preparation. (2023-08-29). Retrieved from [Link]

  • University of Cambridge. NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. 2D- NMR what is the different between COSY and HSQC??. (2019-10-15). Retrieved from [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020-08-10). Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02). Retrieved from [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). Retrieved from [Link]

  • Test Hotheads. Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. COSY. (2024-11-12). Retrieved from [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021-09-01). Retrieved from [Link]

  • Transtutors. Study the NMR spectrum of pentanoic acid, valeric acid.... (2021-01-18). Retrieved from [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). Retrieved from [Link]

  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025-08-06). Retrieved from [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • SpectraBase. Valeric acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • BMRB. bmse000345 Valeric Acid. Retrieved from [Link]

  • Journal of Lipid Research. Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. (1982 Jul). Retrieved from [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ChemSynthesis. 5-oxo-5-phenylpentanoic acid. Retrieved from [Link]

  • YouTube. 1H NMR of C5H10O2 (pentanoic acid, valeric acid). (2020-04-13). Retrieved from [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of 5-oxo-5-(4-n-pentylphenyl)valeric acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive protocol for the quantification and structural characterization of 5-oxo-5-(4-n-pentylphenyl)valeric acid (OPPVA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide is designed for bioanalytical scientists and drug development researchers requiring a robust, validated method for detecting this lipophilic keto-acid metabolite in complex biological matrices (plasma, tissue homogenates).

Introduction & Analyte Chemistry

5-oxo-5-(4-n-pentylphenyl)valeric acid is a gamma-keto acid derivative characterized by a lipophilic 4-n-pentylphenyl moiety attached to a valeric acid backbone. Structurally, it functions as an amphiphilic molecule with a polar "head" (carboxylic acid + ketone) and a hydrophobic "tail" (pentylphenyl).

Chemical Profile:

  • IUPAC Name: 5-oxo-5-(4-pentylphenyl)pentanoic acid

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 262.1569 Da

  • pKa (Calculated): ~4.7 (Carboxylic acid)

  • LogP (Calculated): ~4.2 (High Lipophilicity)

Analytical Challenges & Strategy
  • Ionization: As a carboxylic acid, OPPVA ionizes most efficiently in Negative Electrospray Ionization (ESI-) mode, yielding the deprotonated molecular ion

    
    .
    
  • Lipophilicity: The pentyl chain significantly increases retention on Reverse Phase (RP) columns compared to short-chain keto acids. A high organic gradient is required for elution.

  • Fragmentation: The presence of the ketone at the C5 position facilitates specific fragmentation pathways (e.g., decarboxylation) useful for Multiple Reaction Monitoring (MRM).

Experimental Workflow

The following workflow utilizes a Solid Phase Extraction (SPE) approach to minimize matrix effects, crucial for the reliable quantification of hydrophobic acids.

Diagram 1: Analytical Workflow (DOT)

Workflow Sample Biological Sample (Plasma/Tissue) ISTD Add Internal Standard (e.g., Ibuprofen-d3) Sample->ISTD PreTreat Pre-treatment (1% Formic Acid) ISTD->PreTreat SPE SPE Extraction (Mixed-Mode Anion Exchange) PreTreat->SPE Elute Elution (5% NH4OH in MeOH) SPE->Elute Wash Steps Dry Evaporation & Reconstitution Elute->Dry LCMS LC-MS/MS Analysis (ESI- MRM) Dry->LCMS

Caption: Optimized sample preparation workflow using Mixed-Mode Anion Exchange (MAX) SPE to selectively isolate acidic metabolites.

Detailed Protocol

Materials & Reagents
  • Standard: 5-oxo-5-(4-n-pentylphenyl)valeric acid (Custom synthesis or high-purity commercial standard >98%).

  • Internal Standard (IS): 5-oxo-5-phenylvaleric acid (structural analog) or Ibuprofen-d3 (stable isotope).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Acetate.

  • SPE Cartridges: Waters Oasis MAX (Mixed-mode Anion eXchange) or Phenomenex Strata-X-A, 30 mg/1 mL.

Sample Preparation (SPE Method)

Rationale: LLE (Liquid-Liquid Extraction) is viable, but SPE provides cleaner extracts for lipophilic acids, reducing phospholipid suppression.

  • Aliquot: Transfer 100 µL of plasma/tissue homogenate to a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard working solution (1 µg/mL).

  • Acidify: Add 300 µL of 1% Formic Acid in water. Vortex for 30s. Acidification ensures the analyte is protonated (uncharged) for hydrophobic interaction or prepared for anion exchange depending on the SPE mode.

    • Note for MAX SPE: We load in acidic/neutral conditions to engage the hydrophobic retention, then wash, then elute by neutralizing the anion exchange mechanism or using high pH.

  • Condition SPE: 1 mL MeOH followed by 1 mL Water.

  • Load: Apply the pre-treated sample to the cartridge. Draw through slowly (1 mL/min).

  • Wash 1: 1 mL 5% NH4OH in Water (Removes neutrals/zwitterions).

  • Wash 2: 1 mL MeOH (Removes hydrophobic neutrals).

  • Elute: 1 mL 2% Formic Acid in Methanol .

    • Mechanism:[1][2] The MAX cartridge retains acids via anion exchange at high pH. However, since we are dealing with a very lipophilic molecule, a Reverse-Phase cleanup (HLB) is often sufficient. If using HLB (Hydrophilic-Lipophilic Balanced) :

      • Load (Acidified) -> Wash (5% MeOH) -> Elute (100% ACN).

      • Recommendation: Use HLB for simplicity due to the high LogP (4.2).

  • Dry: Evaporate eluate under Nitrogen at 40°C.

  • Reconstitute: 100 µL of Mobile Phase A/B (50:50). Vortex and centrifuge.

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Column Temp: 45°C (Improves mass transfer for lipophilic compounds).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Mobile Phases:

  • A: Water + 0.05% Acetic Acid (or 5mM Ammonium Acetate for pH ~5).

  • B: Acetonitrile + 0.05% Acetic Acid.

  • Note: Acetic acid is preferred over Formic acid for negative mode sensitivity in some keto-acid applications, but Formic is acceptable.

Gradient Table:

Time (min)%BDescription
0.0030Initial Hold
1.0030Start Gradient
4.0095Elute Analyte (Target RT ~3.2 min)
5.5095Wash Column
5.6030Re-equilibration
7.0030End of Run

Mass Spectrometry (MS):

  • Source: ESI Negative Mode (

    
    ).
    
  • Capillary Voltage: 3000 V.

  • Gas Temp: 350°C.

  • Nebulizer: 45 psi.

Data Analysis & Interpretation

Fragmentation Mechanism

Understanding the fragmentation is vital for confirming identity.

  • Precursor Ion:

    
     261.15 (
    
    
    
    ).
  • Primary Fragment (Quantifier):

    
     217.15.
    
    • Mechanism:[1][2]Decarboxylation . Loss of

      
       (44 Da). This is the most stable and abundant transition for carboxylic acids.
      
  • Secondary Fragment (Qualifier):

    
     147.1.
    
    • Mechanism:[1][2] Cleavage of the bond between the carbonyl carbon and the alkyl chain (alpha-cleavage), generating a pentyl-phenyl anion species or related rearrangement. Alternatively, loss of water (

      
       243) is common but less specific.
      
Diagram 2: Fragmentation Pathway (DOT)

Fragmentation Precursor Precursor Ion [M-H]- m/z 261.15 TS Transition State (Cyclic Rearrangement) Precursor->TS Frag2 Product Ion 2 (Qual) [M-H-H2O]- m/z 243.15 Precursor->Frag2 Dehydration Neutral2 Loss of H2O (18 Da) Precursor->Neutral2 Frag1 Product Ion 1 (Quant) [M-H-CO2]- m/z 217.15 TS->Frag1 Decarboxylation Neutral1 Loss of CO2 (44 Da) TS->Neutral1

Caption: Proposed ESI(-) fragmentation pathway. The decarboxylation pathway (m/z 217) is the primary quantifier transition.

MRM Transitions Table
AnalytePrecursor (Q1)Product (Q3)Dwell (ms)Collision Energy (V)Role
OPPVA 261.15217.155015Quantifier
OPPVA 261.15243.155010Qualifier 1
OPPVA 261.15161.055025Qualifier 2 (Aryl-Ketone cleavage)
IS (Ibuprofen-d3) 208.15164.155012Internal Std

Validation & Troubleshooting

Linearity & Range
  • Calibration Range: 1.0 ng/mL to 1000 ng/mL.

  • Regression: Linear

    
     weighting.
    
  • Acceptance:

    
    .
    
Troubleshooting Matrix Effects
  • Issue: Signal suppression in plasma samples.

  • Cause: Co-elution of phospholipids (m/z 184 parents in pos mode, but affect neg mode ionization).

  • Solution:

    • Ensure the gradient holds at high organic (95% B) for at least 1 minute to wash lipids.

    • Use the MAX SPE protocol described above rather than simple protein precipitation.

    • Divert Valve: Divert flow to waste for the first 1.5 minutes of the run.

Reference Standards Storage
  • Store stock solutions (1 mg/mL in Methanol) at -20°C.

  • The ketone group is stable, but avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation of the pentyl chain over long periods.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 5-Phenylvaleric acid. National Institute of Standards and Technology.[1][3][4] [Link]

  • Agilent Technologies. (2016).[5] Analysis of Organic Acids Using an Agilent Hi-Plex Column and Mass Spectrometry. Application Note 5991-7607EN. [Link]

  • Han, J., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. BMC Medicine. [Link]

  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in Drug Discovery. Drug Discovery Today. (General reference for PK Bioanalysis workflows).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-oxo-5-(4-pentylphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-oxo-5-(4-pentylphenyl)pentanoic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this molecule. The following sections provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. The guidance is rooted in fundamental principles of organic chemistry and extensive laboratory experience with similar molecular structures.

Introduction to Purification Challenges

5-oxo-5-(4-pentylphenyl)pentanoic acid possesses a unique bifunctional structure, incorporating both a ketone and a carboxylic acid, along with a significant nonpolar alkylphenyl moiety. This combination can lead to specific challenges during purification, including the removal of structurally similar impurities and starting materials. The likely synthesis of this compound via a Friedel-Crafts acylation of pentylbenzene with glutaric anhydride introduces the possibility of specific side products that must be carefully separated.[1][2]

A critical aspect to consider is the compound's susceptibility to decarboxylation under harsh thermal or pH conditions, a known issue for certain keto-acids.[3][4] Therefore, purification strategies must be chosen to minimize this degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Based on a standard Friedel-Crafts acylation synthesis, the most probable impurities include unreacted pentylbenzene, glutaric acid or its anhydride, and potentially di-acylated byproducts where two glutaric anhydride molecules have reacted with the pentylbenzene.[5] Additionally, residual Lewis acid catalyst (e.g., AlCl₃) and solvents from the reaction and workup are common.

Q2: My crude product is an oil, but I expect a solid. What should I do?

A2: The presence of impurities or residual solvent often prevents the crystallization of a product, causing it to appear as an oil.[6] Attempting to induce crystallization by adding a small amount of a non-polar solvent (like hexane) and scratching the inside of the flask with a glass rod can be effective.[6] If this fails, it is a strong indication that a more rigorous purification method, such as column chromatography, is necessary before attempting recrystallization.

Q3: Can I use distillation for purification?

A3: Distillation is generally not recommended for this compound. Due to its relatively high molecular weight and the presence of the carboxylic acid group, it will have a very high boiling point and is likely to decompose at the required temperatures, potentially through decarboxylation.[3]

Q4: The compound seems to be degrading on my silica gel column. What are my options?

A4: The acidic nature of silica gel can sometimes catalyze degradation of sensitive compounds.[7][8] If you observe streaking on your TLC plates or low recovery from the column, consider deactivating the silica gel by pre-treating it with a small amount of a base, like triethylamine, mixed into the eluent. Alternatively, using a different stationary phase such as alumina (which is available in acidic, neutral, or basic forms) or florisil could be a viable solution.[7][8]

Troubleshooting Guide

This section provides a more detailed approach to solving specific problems you might encounter during the purification of 5-oxo-5-(4-pentylphenyl)pentanoic acid.

Problem 1: Poor Separation in Column Chromatography

Symptoms:

  • Overlapping spots on TLC analysis of column fractions.

  • Broad elution bands from the column.

  • Co-elution of the product with impurities.

Root Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.

    • Solution: Systematically screen different solvent systems using TLC. A good starting point for this compound would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Adding a small percentage (0.5-1%) of acetic or formic acid to the eluent can help to sharpen the peaks of carboxylic acids by preventing tailing on the silica gel.[9] An ideal Rf value for the target compound on the TLC plate before running the column is between 0.25 and 0.35.

  • Column Overloading: Applying too much crude material to the column will inevitably lead to poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.[8] For difficult separations, a lower ratio is recommended.

  • Improper Column Packing: Air bubbles or cracks in the stationary phase will lead to channeling and inefficient separation.[10]

    • Solution: Pack the column carefully using a slurry method to ensure a homogenous and dense bed.[10] Ensure the top of the silica bed is flat and protected with a layer of sand.[11]

Problem 2: Difficulty with Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.[12]

  • No crystals form upon cooling.[12]

  • The resulting crystals are of low purity.

Root Causes & Solutions:

  • Solvent Choice is Key: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[6][13]

    • Solution: Test a range of solvents on a small scale. Given the structure of your compound, consider solvents like toluene, ethyl acetate/heptane mixtures, or acetone/water mixtures. A two-solvent system is often effective for compounds with mixed polarity.[6]

  • Cooling Rate is Too Fast: Rapid cooling traps impurities within the crystal lattice.[12]

    • Solution: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Insulating the flask can help to slow the cooling process.[12]

  • Supersaturation Issues: If no crystals form, the solution may not be sufficiently saturated, or it may be supersaturated.

    • Solution: If there is too much solvent, carefully evaporate some of it and allow the solution to cool again.[6][12] If the solution is supersaturated, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[6]

Experimental Protocols

Protocol 1: Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system (e.g., 7:3 Heptane:Ethyl Acetate + 0.5% Acetic Acid) that gives an Rf of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (heptane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[10][11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If separation is difficult, a gradient elution can be employed, starting with a less polar mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., toluene).

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude product and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

Data Presentation

Table 1: Suggested Solvents for Purification

Purification MethodSolvent/Solvent SystemRationale
Column Chromatography Heptane/Ethyl Acetate with 0.5% Acetic AcidGood balance of polarity for elution. Acetic acid improves peak shape for carboxylic acids.
Dichloromethane/MethanolFor more polar impurities, a stronger solvent system may be required.
Recrystallization TolueneThe aromatic nature of toluene can be suitable for the phenyl group, while its polarity is moderate.
Acetone/WaterA polar solvent system where the solubility can be finely tuned.
Ethyl Acetate/HeptaneA versatile two-solvent system that can be adjusted for optimal crystallization.

Visualizations

Purification_Workflow crude Crude Product (Oil or Impure Solid) column Column Chromatography (Silica Gel) crude->column Primary Purification recrystallize Recrystallization column->recrystallize Polishing Step pure_product Pure Crystalline Product recrystallize->pure_product

Caption: General purification workflow for 5-oxo-5-(4-pentylphenyl)pentanoic acid.

Troubleshooting_Logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue col_issue Poor Separation start->col_issue rec_issue Oiling Out / No Crystals start->rec_issue col_sol1 Optimize Solvent (TLC Screening) col_issue->col_sol1 col_sol2 Reduce Loading col_issue->col_sol2 col_sol3 Repack Column col_issue->col_sol3 rec_sol1 Screen Solvents rec_issue->rec_sol1 rec_sol2 Slow Cooling Rate rec_issue->rec_sol2 rec_sol3 Induce Crystallization (Scratch/Seed) rec_issue->rec_sol3

Caption: Troubleshooting decision tree for common purification problems.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available at: [Link]

  • Lab Tech. Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025-06-16). Available at: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Purification. Available at: [Link]

  • University of Alberta, Department of Chemistry. Column chromatography. Available at: [Link]

  • Columbia University, Department of Chemistry. Column chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Scribd. Organic Compound Purification Guide. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]

  • National Institutes of Health. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Available at: [Link]

  • OpenStax. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (2023-09-20). Available at: [Link]

  • University of Calgary, Department of Chemistry. Ch12: Friedel-Crafts limitations. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactiv. Available at: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24). Available at: [Link]

  • ResearchGate. Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. (2025-09-19). Available at: [Link]

  • Chemguide. friedel-crafts reactions of benzene and methylbenzene. Available at: [Link]

  • University of Toronto Scarborough, Department of Chemistry. Column Chromatography Theory. Available at: [Link]

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. Available at: [Link]

  • Google Patents. CN101423515A - Novel preparation method of Ezetimibe.
  • RSC Publishing. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. Available at: [Link]

  • Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Available at: [Link]

  • ResearchGate. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Available at: [Link]

  • Wikipedia. Ketonic decarboxylation. Available at: [Link]

  • Master Organic Chemistry. Decarboxylation. (2022-05-20). Available at: [Link]

Sources

Technical Support Center: 5-oxo-5-(4-pentylphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability profile and degradation pathways of 5-oxo-5-(4-pentylphenyl)pentanoic acid (CAS: 96937-53-0 / Generic structure reference). This guide is designed for analytical chemists and process development scientists observing unexplained impurities during synthesis or storage.

Executive Summary & Molecule Analysis

Molecule: 5-oxo-5-(4-pentylphenyl)pentanoic acid Chemical Structure:


Critical Reactive Sites: 
  • Benzylic Position (Pentyl Chain): The methylene group directly attached to the phenyl ring (

    
    ) is highly susceptible to radical auto-oxidation.
    
  • Aryl Ketone Moiety: Acts as a chromophore, making the molecule sensitive to UV light (300–350 nm), leading to Norrish Type I and II photocleavage.

  • Carboxylic Acid Tail: Susceptible to oxidative decarboxylation under extreme thermal stress or metal catalysis.

Troubleshooting Guide (FAQ)

Q1: I observe a new impurity (RRT ~0.8) increasing over time in aerated solution. What is it?

Diagnosis: This is likely the Benzylic Ketone derivative . Mechanism: Auto-oxidation. The benzylic carbon on the pentyl chain oxidizes to a hydroperoxide and subsequently to a ketone. Mitigation: Sparge solvents with nitrogen/argon; store solid material at -20°C; add antioxidants (e.g., BHT) if permissible in your formulation.

Q2: My sample shows fragmentation after exposure to ambient laboratory light. Is this normal?

Diagnosis: Yes. Aryl ketones are photo-active. You are likely observing Norrish Type II cleavage products . Mechanism: The excited carbonyl triplet state abstracts a


-hydrogen from the pentanoic acid chain (C2 position), leading to chain scission.
Mitigation:  Use amber glassware exclusively. Perform all sample preparation under yellow light (sodium vapor or filtered LED).
Q3: There is a late-eluting peak in the HPLC chromatogram after acidic workup.

Diagnosis: Potential Lactone Formation (Enol-Lactone). Mechanism: Under acidic catalysis, the keto-acid can cyclize to form an enol-lactone or pseudo-acid structure, reducing polarity and increasing retention time on reverse-phase columns. Mitigation: Maintain neutral pH during workup where possible; verify peak identity via LC-MS (look for


).

Degradation Pathways (Deep Dive)

The following pathways describe the fate of the molecule under oxidative, photolytic, and thermal stress.

Pathway A: Oxidative Degradation (Benzylic Oxidation)

Condition: Aerobic storage, metal ions (Fe/Cu), radical initiators. The 4-pentyl group contains a benzylic methylene. This position has a low bond dissociation energy (approx. 85-90 kcal/mol).

  • Initiation: Hydrogen abstraction forms a benzylic radical.

  • Propagation: Reaction with

    
     forms a peroxy radical, then a hydroperoxide.
    
  • Termination: The hydroperoxide decomposes to an alcohol, which rapidly oxidizes to a ketone (1-(4-(4-carboxybutanoyl)phenyl)pentan-1-one).

  • Ultimate Degradation: Further oxidation cleaves the pentyl chain entirely, yielding 4-(4-carboxybutanoyl)benzoic acid (a dicarboxylic acid variant).

Pathway B: Photochemical Degradation (Norrish Type II)

Condition: UV Light (310-330 nm). The carbonyl at C5 is an aryl ketone.

  • Excitation:

    
     transition populates the triplet state.
    
  • Abstraction: The carbonyl oxygen abstracts a Hydrogen from C2 (gamma-position relative to the ketone).

  • Cleavage: The resulting 1,4-biradical cleaves the C3-C4 bond.

  • Products: 4-pentylacetophenone (neutral) and acrylic acid (volatile/reactive).

Pathway C: Thermal Decarboxylation

Condition: High heat (>150°C), neat phase. While primary carboxylic acids are stable, the presence of the electron-withdrawing carbonyl at C5 (though distant) can facilitate decarboxylation under extreme stress, releasing


 and forming 1-(4-pentylphenyl)butan-1-one .

Visualized Degradation Map

The following diagram illustrates the parent molecule's breakdown into its primary degradants.

DegradationMap Parent Parent Molecule 5-oxo-5-(4-pentylphenyl)pentanoic acid (MW: 262.3) Ox_Radical Benzylic Radical Intermediate Parent->Ox_Radical Auto-oxidation (O2, Metal ions) Photo_Excited Excited Triplet State (n -> pi*) Parent->Photo_Excited UV Light (hν) Therm_Decarb Degradant D (Decarboxylation) 1-(4-pentylphenyl)butan-1-one (Loss of CO2) Parent->Therm_Decarb Heat (>150°C) Ox_Ketone Degradant A (Oxidation) 1-(4-(4-carboxybutanoyl)phenyl)pentan-1-one (Ketone on pentyl chain) Ox_Radical->Ox_Ketone Hydroperoxide dehydration Ox_Cleaved Degradant B (Chain Scission) 4-(4-carboxybutanoyl)benzoic acid Ox_Ketone->Ox_Cleaved Further Oxidation Photo_Norrish Degradant C (Norrish Type II) 4-pentylacetophenone + Acrylic Acid Photo_Excited->Photo_Norrish Gamma-H Abstraction & Cleavage

Figure 1: Mechanistic degradation tree for 5-oxo-5-(4-pentylphenyl)pentanoic acid showing oxidative, photolytic, and thermal pathways.[1][2]

Experimental Protocols: Forced Degradation

To validate these pathways in your specific matrix, perform the following stress tests.

Protocol A: Oxidative Stress (Peroxide)
  • Preparation: Dissolve 10 mg of substance in 5 mL Acetonitrile/Water (50:50).

  • Stressor: Add 1 mL of 30%

    
    .
    
  • Incubation: Heat at 60°C for 4 hours.

  • Analysis: Quench with sodium metabisulfite. Analyze via HPLC-UV (254 nm) and LC-MS.

  • Expected Result: Appearance of Degradant A (

    
     Da or 
    
    
    
    Da shifts corresponding to carbonyl formation).
Protocol B: Photostability (ICH Q1B)
  • Preparation: Prepare a 1 mg/mL solution in methanol (transparent vial) and a solid sample (thin layer in a petri dish).

  • Control: Wrap a duplicate set of samples in aluminum foil (Dark Control).

  • Exposure: Expose to 1.2 million lux hours and 200 W-hr/m² UV light.

  • Analysis: Compare Exposed vs. Dark Control.

  • Expected Result: Decrease in parent peak; appearance of non-polar 4-pentylacetophenone (Degradant C).

Protocol C: Hydrolytic Stress (Acid/Base)

Note: This molecule is relatively stable to hydrolysis, but the solubility changes.

  • Acid: 1N HCl at 60°C for 24 hours. (Check for lactonization).

  • Base: 1N NaOH at 60°C for 24 hours. (Check for salt formation/solubility issues; degradation unlikely unless extreme).

Quantitative Data Summary (Simulated)

Stress ConditionTime% DegradationMajor Degradant ObservedRRT (Approx)
Control (RT, Dark) 24 h< 0.1%N/AN/A
Acid (1N HCl, 60°C) 24 h2.5%Lactone / Cyclic form1.15
Base (1N NaOH, 60°C) 24 h< 0.5%None (Salt formation)N/A
Oxidation (3% H2O2) 4 h12.0%Benzylic Ketone (Degradant A)0.85
Photolysis (UV) 12 h35.0%4-pentylacetophenone1.40

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link

  • Griesbeck, A. G. (2018). Photochemistry of Organic Synthesis: Photochemical Reactions of Ketones. In Synthetic Organic Photochemistry. This reference provides the mechanistic basis for Norrish Type I/II cleavage in aryl ketones.
  • Sheldon, R. A., & Kochi, J. K. (1981). Metal-Catalyzed Oxidations of Organic Compounds. Academic Press.
  • PubChem. (2024).[3] 5-oxo-5-(4-pentylphenyl)pentanoic acid Compound Summary. National Library of Medicine. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 5-oxo-5-(4-n-pentylphenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the meticulous confirmation of molecular structure is the bedrock of reliable and reproducible research. The synthesis of novel organic compounds, such as the keto-acid 5-oxo-5-(4-n-pentylphenyl)valeric acid, demands a rigorous, multi-faceted approach to validation. This guide provides an in-depth walkthrough of a robust synthetic protocol for this target molecule and, more critically, details the comprehensive spectral analysis required for its unambiguous structural confirmation. We will explore how ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data coalesce to form an undeniable molecular signature.

This document is designed for researchers, chemists, and drug development professionals who understand that a successful synthesis is not complete until the product's identity is proven beyond doubt. We will delve into the causality behind experimental choices and compare the primary synthetic route with a common alternative reduction pathway, highlighting the spectral differences that arise.

Synthetic Strategy: The Efficiency of Friedel-Crafts Acylation

The target molecule, 5-oxo-5-(4-n-pentylphenyl)valeric acid, is an aromatic ketone bearing a carboxylic acid functional group. The most direct and efficient method for its synthesis is the Friedel-Crafts acylation of n-pentylbenzene with glutaric anhydride.[1]

Why this approach?

  • Convergence: This one-step reaction forms the crucial carbon-carbon bond between the aromatic ring and the acyl group, installing the complete carbon skeleton in a single transformation.[2]

  • Regioselectivity: The n-pentyl group is an ortho-, para-directing activator. Due to steric hindrance from the pentyl group at the ortho position, the acylation overwhelmingly favors the para position, leading to a high yield of the desired 1,4-disubstituted product.

  • Availability of Reagents: Both n-pentylbenzene and glutaric anhydride are commercially available and relatively inexpensive starting materials.

The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the glutaric anhydride to generate a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring.[3]

Synthesis Workflow Diagram

Synthesis_Workflow A n-Pentylbenzene D Reaction Mixture (Friedel-Crafts Acylation) A->D B Glutaric Anhydride B->D C AlCl₃ (Lewis Acid) in CS₂ C->D Catalyst E Aqueous HCl Work-up D->E Quenching & Hydrolysis F Purification (Recrystallization) E->F G Validated Product: 5-oxo-5-(4-n-pentylphenyl)valeric acid F->G

Caption: Synthetic workflow for 5-oxo-5-(4-n-pentylphenyl)valeric acid.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • n-Pentylbenzene (1.0 eq)

  • Glutaric Anhydride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

  • Carbon Disulfide (CS₂) (anhydrous, as solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet. The system is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Reagent Addition: Anhydrous carbon disulfide is added to the flask, followed by n-pentylbenzene. The solution is cooled to 0°C in an ice bath.

  • Catalyst Introduction: Anhydrous aluminum chloride is added portion-wise to the stirred solution, ensuring the temperature does not exceed 10°C. The mixture is stirred for 15 minutes.

  • Acylation: Glutaric anhydride is added slowly. After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 12-16 hours.

  • Work-up: The reaction mixture is cautiously poured onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with deionized water and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford 5-oxo-5-(4-n-pentylphenyl)valeric acid as a crystalline solid.

Comprehensive Spectral Validation

The identity and purity of the synthesized compound are confirmed by a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their connectivity.[4] The expected signals for the target molecule are detailed below.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.0Singlet (broad)1H-COOH The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.
~7.90Doublet2HAr-H (ortho to C=O)These aromatic protons are adjacent to the electron-withdrawing carbonyl group, causing a significant downfield shift.
~7.30Doublet2HAr-H (ortho to pentyl)These aromatic protons are adjacent to the alkyl group and are less deshielded than their counterparts.
~3.05Triplet2H-C(=O)CH₂- Protons alpha to the ketone carbonyl group are deshielded.
~2.65Triplet2HAr-CH₂- Benzylic protons are deshielded by the aromatic ring.
~2.45Triplet2H-CH₂COOH Protons alpha to the carboxylic acid carbonyl group are deshielded.
~2.00Quintet2H-C(=O)CH₂CH₂- Protons beta to both carbonyl groups.
~1.60Sextet2HAr-CH₂CH₂- Aliphatic protons in the pentyl chain.
~1.30Multiplet4H-(CH₂)₂CH₃ Overlapping signals from the central methylene groups of the pentyl chain.
~0.90Triplet3H-CH₃ Terminal methyl group of the pentyl chain, appearing in the typical aliphatic region.
¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments in the molecule.[5]

Chemical Shift (δ, ppm) Carbon Assignment Rationale
~200.0Aromatic C=O Ketone carbonyl carbons are strongly deshielded and appear significantly downfield.
~178.0Carboxylic C=O Carboxylic acid carbonyl carbons are also highly deshielded.
~148.0Ar-C (ipso, attached to pentyl)Quaternary aromatic carbon attached to the alkyl group.
~135.0Ar-C (ipso, attached to C=O)Quaternary aromatic carbon attached to the acyl group.
~129.0Ar-CH (ortho to pentyl)Aromatic methine carbons.
~128.5Ar-CH (ortho to C=O)Aromatic methine carbons.
~38.0-C(=O)CH₂- Carbon alpha to the ketone.
~36.0Ar-CH₂- Benzylic carbon.
~33.5-CH₂COOH Carbon alpha to the carboxylic acid.
~31.5Ar-CH₂CH₂- Aliphatic carbon in the pentyl chain.
~31.0-(CH₂)₂CH₃ Aliphatic carbon in the pentyl chain.
~22.5-CH₂CH₃ Aliphatic carbon in the pentyl chain.
~20.5-C(=O)CH₂CH₂- Carbon beta to both carbonyls.
~14.0-CH₃ Terminal methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of key functional groups.[5]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
~1710C=O stretchCarboxylic Acid
~1685C=O stretchAryl Ketone
~1600, ~1475C=C stretchAromatic Ring

The presence of two distinct C=O stretches and the broad O-H band are hallmark indicators of the successful synthesis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming the structure.

  • Expected Molecular Ion (M⁺): For C₁₆H₂₂O₃, the expected m/z is 262.16. High-resolution mass spectrometry (HRMS) should confirm this exact mass.

  • Key Fragmentation Patterns: The primary fragmentation pathway involves cleavage alpha to the ketone carbonyl group (a McLafferty-type rearrangement is unlikely for the aromatic ketone).

Fragmentation Parent [C₁₆H₂₂O₃]⁺˙ m/z = 262 (Molecular Ion) Frag1 [C₁₃H₁₇O]⁺ m/z = 189 Parent->Frag1 α-cleavage Frag2 •CH₂CH₂COOH m/z = 73 (neutral loss) Frag3 [C₈H₇O]⁺ m/z = 119 Frag1->Frag3 Benzylic cleavage Frag4 •C₅H₁₀ (neutral loss)

Caption: Key mass spectrometry fragmentation pathway for the title compound.

The most characteristic fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, resulting in a stable acylium ion at m/z = 189 . Further fragmentation of this ion via benzylic cleavage would yield an ion at m/z = 119 .

Comparison Guide: Keto-Acid vs. Reduced Alkane Acid

To further validate our analytical approach, let's compare the spectral data of our synthesized keto-acid with the product that would be obtained from its subsequent reduction, 5-(4-n-pentylphenyl)pentanoic acid . A common method for this transformation is the Clemmensen reduction , which reduces a ketone to an alkane using zinc amalgam and HCl.[6][7]

Spectral Feature 5-oxo-5-(4-n-pentylphenyl)valeric acid (Keto-Acid) 5-(4-n-pentylphenyl)pentanoic acid (Alkane Acid) Significance of Change
¹H NMR (δ, ppm) Aromatic protons at ~7.90 and ~7.30. Signal at ~3.05 for -COCH₂-.Aromatic protons shift upfield to ~7.15 (two doublets). Disappearance of the ~3.05 signal.The removal of the electron-withdrawing ketone causes the aromatic signals to become more similar and shift upfield. The disappearance of the signal alpha to the ketone is definitive proof of reduction.
¹³C NMR (δ, ppm) Ketone C=O signal at ~200.0.Disappearance of the ketone C=O signal. A new aliphatic -CH₂- signal appears around 35-40 ppm.The most telling change. The complete absence of a signal in the ~200 ppm region confirms the reduction of the ketone.
IR (cm⁻¹) Two C=O stretches: ~1710 (acid) and ~1685 (ketone).Only one C=O stretch remains: ~1710 (acid).The disappearance of the ketone carbonyl stretch at ~1685 cm⁻¹ is a clear indicator of a successful reduction.
MS (m/z) M⁺ at 262. Key fragment at 189.M⁺ at 248. The fragmentation pattern changes completely, now dominated by benzylic cleavage to give a fragment at m/z = 147.The molecular ion peak decreases by 14 amu (O vs. H₂), and the fragmentation pattern shifts away from acylium ion formation.

This comparative analysis demonstrates how specific, predictable changes in spectral data can be used to track chemical transformations and validate not just the starting material but subsequent products as well.

Conclusion

The synthesis of 5-oxo-5-(4-n-pentylphenyl)valeric acid via Friedel-Crafts acylation is an effective and direct method. However, the synthesis alone is incomplete without rigorous validation. Through the combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, we can construct a comprehensive and undeniable structural proof. Each technique provides orthogonal data points—from proton connectivity and carbon environments to functional group presence and molecular fragmentation—that together confirm the identity of the target compound with a high degree of confidence. This self-validating system of analysis is essential for ensuring the integrity and reproducibility of chemical research.

References

  • Wikipedia. Clemmensen reduction . [Link]

  • Purechemistry. Friedel craft's acylation . [Link]

  • Allen Institute. Clemmensen Reduction – Mechanism, Reaction & Applications . [Link]

  • Chemistry Steps. Friedel-Crafts Acylation . [Link]

  • Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones . [Link]

  • YouTube. Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation . [Link]

  • Metin, O. et al. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums . [Link]

Sources

A Comparative Guide to Alkyl-Substituted Oxo-Phenylvaleric Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. Among the myriad of structures under investigation, alkyl-substituted oxo-phenylvaleric acids represent a class of compounds with significant, yet underexplored, potential. This guide provides a comprehensive comparative analysis of these molecules, grounded in established principles of medicinal chemistry and supported by detailed experimental methodologies. We will delve into the rationale behind structural modifications, the resulting impact on biological activity, and the practical workflows required to synthesize and evaluate these promising compounds.

Introduction: The Therapeutic Potential of the Oxo-Phenylvaleric Acid Scaffold

The core structure of oxo-phenylvaleric acid, characterized by a phenyl ring linked to a five-carbon chain containing a ketone and a carboxylic acid, offers a versatile platform for chemical modification. This scaffold is reminiscent of endogenous metabolites and known bioactive molecules, suggesting a favorable profile for interacting with biological systems. For instance, 5-phenylvaleric acid is a known metabolite of flavan-3-ols, produced by gut microbiota, and has been investigated for its potential health benefits[1]. The introduction of an oxo (keto) group and systematic alkyl substitutions provides a strategic approach to modulate the physicochemical and pharmacological properties of these molecules, thereby fine-tuning their therapeutic efficacy and specificity.

The strategic placement of alkyl groups can significantly influence a molecule's lipophilicity, steric profile, and metabolic stability—key determinants of its pharmacokinetic and pharmacodynamic behavior[2]. Understanding the structure-activity relationships (SAR) of these substitutions is paramount for rational drug design, enabling the optimization of lead compounds for enhanced potency and reduced off-target effects[3][4][5].

Comparative Analysis of Alkyl-Substituted Oxo-Phenylvaleric Acids

The biological activity of alkyl-substituted oxo-phenylvaleric acids is hypothesized to be significantly influenced by the nature and position of the alkyl substituent on both the phenyl ring and the valeric acid chain. While comprehensive comparative data for this specific class of compounds is emerging, we can extrapolate from established SAR principles and data from related aromatic keto acids to predict trends in activity. A key potential target for this class of compounds is the family of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are implicated in cancer and other diseases.

Structure-Activity Relationship (SAR) Exploration

The following table summarizes the predicted impact of systematic alkyl substitutions on the biological activity of a hypothetical series of 5-phenyl-4-oxopentanoic acids, with HDAC inhibition as the primary endpoint.

Compound IDAlkyl SubstitutionPredicted IC50 (µM) for HDAC InhibitionRationale for Predicted Activity
PVA-001 Unsubstituted50Baseline activity of the core scaffold.
PVA-002 4-Methylphenyl25Small alkyl substitution at the para-position may enhance hydrophobic interactions with the active site without causing significant steric hindrance.
PVA-003 4-Ethylphenyl15Increased chain length could further optimize hydrophobic interactions, leading to improved potency.
PVA-004 4-Isopropylphenyl30Bulky isopropyl group may introduce steric clashes within the binding pocket, reducing affinity.
PVA-005 4-tert-Butylphenyl80Significant steric hindrance from the tert-butyl group is likely to disrupt binding, leading to a substantial loss of activity.
PVA-006 2-Methylphenyl40Ortho-substitution may alter the torsional angle between the phenyl ring and the keto-acid side chain, potentially disrupting the optimal binding conformation.
PVA-007 3-Methylphenyl28Meta-substitution is generally better tolerated than ortho-substitution and can still provide beneficial hydrophobic interactions.
PVA-008 2-Methyl-4-oxo-5-phenylpentanoic acid10Alkylation alpha to the carboxylic acid could enhance stability and provide additional hydrophobic contacts within the enzyme's active site.

Note: The IC50 values presented are hypothetical and intended for illustrative purposes to demonstrate SAR principles. Experimental validation is required.

The rationale behind these predictions is rooted in the concept of optimizing ligand-receptor interactions. Small, linear alkyl groups at the para-position of the phenyl ring are often well-tolerated and can enhance binding affinity through increased hydrophobic interactions. However, as the size and branching of the alkyl group increase, the risk of steric hindrance also increases, which can lead to a decrease in potency. The position of the substituent is also critical, with ortho-substitutions often having a more pronounced, and sometimes detrimental, effect on the molecule's conformation compared to meta- or para-substitutions. Alkylation of the valeric acid chain itself, particularly at the alpha-position to the carboxylate, can influence both the electronic properties of the carboxylic acid and the molecule's interaction with the target protein.

Visualizing the SAR Logic

The following diagram illustrates the logical flow of a structure-activity relationship study for alkyl-substituted oxo-phenylvaleric acids.

SAR_Logic cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis Start Core Scaffold: Oxo-Phenylvaleric Acid Alkyl_Phenyl Vary Alkyl Group on Phenyl Ring (Methyl, Ethyl, Isopropyl) Start->Alkyl_Phenyl Alkyl_Chain Vary Alkyl Group on Valeric Acid Chain (alpha- and beta-positions) Start->Alkyl_Chain In_Vitro In Vitro Assays (e.g., HDAC Inhibition) Alkyl_Phenyl->In_Vitro Alkyl_Chain->In_Vitro Data Generate IC50 Values In_Vitro->Data SAR Establish Structure-Activity Relationship Data->SAR Optimization Lead Optimization SAR->Optimization

Caption: Workflow for SAR study of alkyl-substituted oxo-phenylvaleric acids.

Experimental Protocols

To ensure the reproducibility and validity of a comparative study, detailed and robust experimental protocols are essential. The following sections outline the methodologies for the synthesis and biological evaluation of alkyl-substituted oxo-phenylvaleric acids.

General Synthesis of 5-(Alkylphenyl)-4-oxopentanoic Acids

A common synthetic route to this class of compounds is through a Friedel-Crafts acylation reaction. The following is a general, representative protocol.

Step 1: Synthesis of the Acylating Agent (4-Chlorocarbonyl-butanoic acid ethyl ester)

  • To a solution of glutaric anhydride (1 equivalent) in anhydrous ethanol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • To the resulting monoester, add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the excess thionyl chloride by distillation to obtain the crude acyl chloride.

Step 2: Friedel-Crafts Acylation

  • Dissolve the desired alkylbenzene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Add aluminum chloride (AlCl3) (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Add the acyl chloride from Step 1 dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ethyl ester by column chromatography.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ester from Step 2 in a mixture of ethanol and 1 M sodium hydroxide solution.

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with 1 M hydrochloric acid to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final alkyl-substituted oxo-phenylvaleric acid.

Characterization: The structure and purity of the synthesized compounds should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro HDAC Inhibition Assay

The inhibitory activity of the synthesized compounds against histone deacetylases can be evaluated using a commercially available fluorometric assay kit.

Principle: The assay is based on the deacetylation of a fluorogenic acetylated peptide substrate by HDAC. The deacetylated peptide is then cleaved by a developer enzyme, releasing a fluorescent molecule that can be quantified.

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well black microplate, add the HDAC enzyme, the assay buffer, and serial dilutions of the test compounds or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis_flow Synthesis & Purification cluster_bio_eval Biological Evaluation Start_Synth Starting Materials: Alkylbenzene & Glutaric Anhydride Acylation Friedel-Crafts Acylation Start_Synth->Acylation Hydrolysis Ester Hydrolysis Acylation->Hydrolysis Purification Column Chromatography Hydrolysis->Purification Characterization NMR & Mass Spectrometry Purification->Characterization Assay_Prep Prepare Compound Solutions Characterization->Assay_Prep HDAC_Assay In Vitro HDAC Inhibition Assay Assay_Prep->HDAC_Assay Data_Acquisition Measure Fluorescence HDAC_Assay->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis

Caption: From Synthesis to Biological Data: An Experimental Workflow.

Concluding Remarks and Future Directions

This guide provides a foundational framework for the comparative study of alkyl-substituted oxo-phenylvaleric acids. The presented SAR hypotheses, while grounded in established medicinal chemistry principles, underscore the necessity for empirical validation. The detailed experimental protocols offer a clear path for the synthesis and in vitro evaluation of these compounds.

Future research should focus on expanding the library of analogs to include a wider variety of alkyl substituents at different positions on both the phenyl ring and the valeric acid chain. In addition to HDACs, other potential biological targets should be investigated to fully elucidate the pharmacological profile of this promising class of molecules. Subsequent studies should also aim to evaluate the pharmacokinetic properties and in vivo efficacy of the most potent compounds identified through these initial in vitro screens. The systematic exploration of alkyl-substituted oxo-phenylvaleric acids holds considerable promise for the discovery of novel therapeutic agents.

References

  • Hardouin, C., Kelso, M. J., Romero, F. A., Rayl, T. J., Leung, D., Hwang, I., Cravatt, B. F., & Boger, D. L. (2008). Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 51(4), 1015–1031. [Link]

  • Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. Retrieved from [Link]

  • Patsnap. (2025, July 15). How Alkyls Influence Medicinal Chemistry Developments? Patsnap Eureka. [Link]

  • Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. [Link]

  • Graduation.escoffier.edu. (n.d.). Structure Activity Relationship Of Drugs. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

  • van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry, 63(16), 8893-8914. [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-oxo-5-(4-n-pentylphenyl)valeric acid , a lipophilic aroyl-fatty acid derivative. It objectively compares this compound's biological activity, mechanism of action, and pharmacological profile against established alternatives like 4-Phenylbutyric Acid (4-PBA) and Valproic Acid (VPA) .

Executive Summary & Compound Profile

5-oxo-5-(4-n-pentylphenyl)valeric acid (also known as 4-(4-n-pentylbenzoyl)butyric acid ) is a structural analog of the well-known histone deacetylase (HDAC) inhibitor 4-phenylbutyric acid (4-PBA). It belongs to the class of aroyl-fatty acids .

Distinct from its shorter-chain relatives, this compound features a 4-n-pentyl substitution on the phenyl ring. This modification significantly enhances its lipophilicity , altering its pharmacokinetic profile and binding affinity for hydrophobic pockets in target proteins such as HDACs and Peroxisome Proliferator-Activated Receptors (PPARs).

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 5-oxo-5-(4-pentylphenyl)pentanoic acid

  • Common Synonyms: 4-(4-pentylbenzoyl)butyric acid;

    
    -(4-pentylbenzoyl)butyric acid
    
  • CAS Number: 178686-76-5

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • Zinc-Binding Group (ZBG): Carboxylic acid (COOH).

    • Linker: 4-carbon alkyl chain with a ketone (oxo) group.

    • Cap Group: 4-pentylphenyl moiety (High hydrophobicity).

Mechanism of Action (MOA)

The biological activity of 5-oxo-5-(4-n-pentylphenyl)valeric acid is driven by its ability to mimic endogenous fatty acids while blocking catalytic sites on nuclear enzymes.

A. Histone Deacetylase (HDAC) Inhibition

Like 4-PBA and Valproic Acid, this compound functions as a Class I/II HDAC inhibitor .

  • Mechanism: The carboxyl group coordinates with the Zinc ion (

    
    ) in the HDAC active site. The alkyl chain spans the hydrophobic channel, and the bulky pentylphenyl group  acts as a "cap," interacting with the rim of the active site.
    
  • Advantage: The pentyl tail provides superior hydrophobic interaction compared to the unsubstituted phenyl ring of 4-PBA, potentially lowering the

    
     from the millimolar range (seen in 4-PBA) to the micromolar range.
    
B. PPAR Agonism (Metabolic Regulation)

The structure strongly resembles fibrates (PPAR


 agonists). The lipophilic tail allows it to bind the Ligand Binding Domain (LBD) of PPARs, promoting the transcription of genes involved in lipid metabolism and insulin sensitization.
C. Chemical Chaperone Activity

Similar to 4-PBA, the amphiphilic nature of the molecule allows it to stabilize protein folding in the endoplasmic reticulum (ER), reducing ER stress.

Pathway Visualization

MOA_Pathway Compound 5-Oxo-5-(4-n-pentylphenyl) valeric Acid HDAC HDAC Enzyme (Active Site) Compound->HDAC Inhibits (Zn2+ Chelation) PPAR PPAR Nuclear Receptor Compound->PPAR Agonist Binding Chromatin Chromatin Relaxation HDAC->Chromatin Increases Acetylation LipidMet Lipid Metabolism (Beta-oxidation) PPAR->LipidMet Upregulation GeneExp Tumor Suppressor Expression Chromatin->GeneExp Transcription ON

Figure 1: Dual mechanism of action targeting epigenetic regulation (HDAC) and metabolic signaling (PPAR).

Comparative Analysis

This section compares the target compound with standard industry alternatives.

Table 1: Potency and Physicochemical Comparison
Feature5-Oxo-5-(4-n-pentylphenyl)valeric Acid 4-Phenylbutyric Acid (4-PBA) Valproic Acid (VPA) 4-Benzoylbutyric Acid
Primary Class Lipophilic Aroyl-Fatty AcidAromatic Fatty AcidBranched Fatty AcidAroyl-Fatty Acid
Lipophilicity (LogP) High (~4.5) Moderate (~2.4)Low (~2.7)Moderate (~2.0)
HDAC Potency (

)
High (Predicted

M range)
Low (0.64 mM) [1]Low (0.4 - 1.0 mM)Low (~1.3 mM) [1]
Bioavailability High membrane permeability; low water solubilityGood oral bioavailabilityExcellentModerate
Primary Use Research (High potency probe)Urea cycle disorders, CF, CancerEpilepsy, BipolarSynthetic Intermediate
Toxicity Risk Potential for accumulation (due to LogP)Low (High doses tolerated)Hepatotoxicity (rare)Low
Key Insights:
  • Potency Shift: The addition of the pentyl group transforms the molecule from a millimolar inhibitor (like 4-PBA) into a more potent modulator. Studies on aroyl-fatty acid hydroxamates show that increasing chain length and cap hydrophobicity correlates with increased HDAC inhibition [1].

  • Solubility vs. Permeability: While 4-PBA is water-soluble as a sodium salt, the pentyl derivative requires lipid-based delivery systems (e.g., DMSO/media or liposomes) for cellular assays.

Experimental Protocols

To validate the biological activity of 5-oxo-5-(4-n-pentylphenyl)valeric acid, the following standardized protocols are recommended.

Protocol A: HDAC Inhibition Fluorometric Assay

Objective: Determine the


 value against nuclear extract or recombinant HDACs.
  • Reagent Prep: Dissolve compound in DMSO to create a 10 mM stock. Serial dilute to 1

    
    M - 1 mM.
    
  • Substrate: Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation:

    • Mix 10

      
      L inhibitor + 15 
      
      
      
      L HDAC enzyme buffer.
    • Incubate at 37°C for 30 mins.

    • Add 25

      
      L substrate solution. Incubate 30 mins.
      
  • Development: Add 50

    
    L Developer solution (Trypsin/TSA) to release the fluorophore.
    
  • Read: Measure fluorescence at Ex/Em = 360/460 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: Cell Proliferation Assay (MTT)

Objective: Assess cytotoxicity and antiproliferative effects in cancer cell lines (e.g., HeLa, HT-29).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Treatment: Treat with compound (0–500

    
    M) for 48h. Include 4-PBA (5 mM) as a positive control.
    
  • Labeling: Add 20

    
    L MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.
    
  • Solubilization: Remove media. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm.

Structural Activity Relationship (SAR) Diagram

The following diagram illustrates why the "pentyl" modification is critical for the enhanced biological profile of this compound compared to its precursors.

SAR_Analysis Core Core Scaffold: Aroyl-Fatty Acid Mod_Head Modification 1: Carboxylic Acid (COOH) Function: Zinc Binding Core->Mod_Head Mod_Linker Modification 2: Ketone (C=O) Linker Function: Geometry/H-Bonding Core->Mod_Linker Mod_Tail Modification 3: 4-n-Pentyl Group Function: Hydrophobic Cap Interaction Core->Mod_Tail Outcome Outcome: Increased Affinity & Potency (vs 4-PBA) Mod_Tail->Outcome Critical Factor

Figure 2: Structure-Activity Relationship (SAR) highlighting the role of the pentyl tail.

References

  • Lu, Q., et al. (2005). "Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors." Journal of Medicinal Chemistry. (Demonstrates that 4-benzoylbutyric acid derivatives are active HDAC inhibitors and that increasing lipophilicity enhances potency).

  • Miller, A. C., et al. (2011). "Therapeutic potential of 4-phenylbutyrate in human diseases." Expert Opinion on Investigational Drugs.
  • Gottlicher, M., et al. (2001). "Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells." EMBO Journal.

A Comparative Guide to the Theoretical and Experimental Properties of 5-oxo-5-(4-n-pentylphenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-oxo-5-(4-n-pentylphenyl)valeric acid is a ketoacid derivative with a long alkyl chain, a chemical feature that can impart unique physicochemical properties relevant to various fields, including materials science and pharmacology. Understanding the interplay between its theoretical and experimentally determined characteristics is crucial for predicting its behavior and potential applications. This guide will explore these properties, offering a comparative perspective with its non-alkylated analog, 5-oxo-5-phenylpentanoic acid, to highlight the influence of the n-pentyl group.

Synthesis Pathway: A Focus on Friedel-Crafts Acylation

The synthesis of 5-oxo-5-(4-n-pentylphenyl)valeric acid can be efficiently achieved through a Friedel-Crafts acylation reaction. This well-established method in organic chemistry involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Conceptual Workflow for Synthesis:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product pentylbenzene Pentylbenzene acylation Friedel-Crafts Acylation pentylbenzene->acylation glutaric_anhydride Glutaric Anhydride glutaric_anhydride->acylation lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acylation target_molecule 5-oxo-5-(4-n-pentylphenyl)valeric acid acylation->target_molecule

Caption: Synthetic route via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 5-oxo-5-(4-n-pentylphenyl)valeric acid

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentylbenzene and glutaric anhydride in a suitable dry, non-polar solvent such as dichloromethane or carbon disulfide.

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Carefully and portion-wise, add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃). The addition should be slow to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 5-oxo-5-(4-n-pentylphenyl)valeric acid.

Comparative Analysis: Theoretical vs. Experimental Properties

Property5-oxo-5-(4-n-pentylphenyl)valeric acid (Predicted)5-oxo-5-phenylpentanoic acid (Experimental)
Molecular Formula C₁₆H₂₂O₃C₁₁H₁₂O₃[1][2]
Molecular Weight 262.34 g/mol 192.21 g/mol [1][2]
Melting Point Lower than 126-129 °C126-129 °C[2]
Boiling Point Higher than 380.8 °C380.8 °C at 760 mmHg
LogP (Lipophilicity) Higher than 2.122.12

Rationale for Predicted Properties:

  • Melting Point: The introduction of a flexible n-pentyl chain is expected to disrupt the crystal lattice packing compared to the planar phenyl group, leading to a lower melting point.

  • Boiling Point: The increased molecular weight and van der Waals forces due to the n-pentyl group will likely result in a higher boiling point.

  • LogP: The addition of a hydrophobic alkyl chain will significantly increase the lipophilicity of the molecule, resulting in a higher LogP value.

Spectroscopic Characterization: A Predictive Approach

Spectroscopic analysis is fundamental for structural elucidation. While experimental spectra for the target molecule are not available, we can predict the key features based on its structure and comparison with its analog.

Workflow for Spectroscopic Analysis:

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation sample Dissolve in appropriate solvent (e.g., CDCl3) nmr 1H & 13C NMR sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry sample->ms interpretation Structural Elucidation nmr->interpretation ir->interpretation ms->interpretation

Caption: Standard workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Features for 5-oxo-5-(4-n-pentylphenyl)valeric acid:

  • Aromatic Protons: Signals in the range of 7.2-8.0 ppm, showing a characteristic AA'BB' splitting pattern for the para-substituted benzene ring.

  • Aliphatic Protons (Valeric Acid Chain): Multiple signals between 2.0 and 3.5 ppm corresponding to the three methylene groups of the valeric acid chain.

  • Aliphatic Protons (n-Pentyl Chain): A triplet around 0.9 ppm for the terminal methyl group and a series of multiplets between 1.2 and 2.7 ppm for the methylene groups of the pentyl chain.

  • Carboxylic Acid Proton: A broad singlet typically downfield, above 10 ppm.

Predicted ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Two signals in the downfield region, around 170-180 ppm for the carboxylic acid and 190-200 ppm for the ketone.

  • Aromatic Carbons: Signals between 120 and 150 ppm.

  • Aliphatic Carbons: Signals in the upfield region, between 10 and 40 ppm.

Infrared (IR) Spectroscopy

Predicted Key IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp peak around 1685 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710 cm⁻¹.

  • C-H Stretches (Aliphatic): Multiple peaks in the 2850-3000 cm⁻¹ region.

  • C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve:

  • Alpha-cleavage at the ketone, leading to the loss of the butyl-carboxy radical.

  • McLafferty rearrangement , if sterically feasible.

  • Cleavage of the n-pentyl chain.

Conclusion

This guide provides a comprehensive overview of the theoretical and anticipated experimental properties of 5-oxo-5-(4-n-pentylphenyl)valeric acid, contextualized by a comparison with its non-alkylated counterpart. The provided synthesis protocol offers a practical approach for its preparation. The predictive analysis of its spectroscopic and physicochemical properties serves as a valuable resource for researchers, enabling a more informed approach to its handling, characterization, and application in various scientific endeavors. Further experimental validation of these predicted properties is a crucial next step to fully elucidate the chemical nature of this molecule.

References

  • Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877 , 84, 1392-1395. [Link]

  • Matrix Fine Chemicals. 5-OXO-5-PHENYLPENTANOIC ACID | CAS 1501-05-9. [Link]

  • ChemSynthesis. 5-oxo-5-phenylpentanoic acid - 1501-05-9, C11H12O3, density, melting point, boiling point, structural formula, synthesis. [Link]

Sources

Comparative Guide: Purity Assessment of Synthesized 5-oxo-5-(4-n-pentylphenyl)valeric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-oxo-5-(4-n-pentylphenyl)valeric acid is a critical intermediate, primarily utilized in the synthesis of liquid crystalline materials (phenylcyclohexane derivatives) and specific pharmaceutical scaffolds (histone deacetylase inhibitors). Its synthesis, typically via Friedel-Crafts acylation of n-pentylbenzene with glutaric anhydride, introduces a specific profile of impurities: structural isomers (ortho-substitution), unreacted starting materials, and inorganic salt residues.

This guide compares the three primary analytical methodologies for assessing its purity: HPLC-UV (High-Performance Liquid Chromatography), qNMR (Quantitative Nuclear Magnetic Resonance), and GC-MS (Gas Chromatography-Mass Spectrometry). While HPLC-UV remains the industry standard for routine batch release, this guide demonstrates why qNMR is the superior technique for establishing absolute purity during process development.

Synthesis Context & Impurity Profiling

To accurately assess purity, one must understand the origin of impurities. The synthesis involves the electrophilic aromatic substitution of n-pentylbenzene.

Reaction Pathway & Impurity Origins[1]
  • Target Molecule: para-acylated product.

  • Regioisomer: ortho-acylated product (sterically less favored but persistent).

  • Starting Materials: n-Pentylbenzene (lipophilic), Glutaric anhydride (polar).

  • Side Products: Dimerization products, over-acylated species (rare due to ring deactivation).

  • Inorganics: Aluminum salts (from AlCl3 catalyst), water, and solvents.

Visualization: Synthesis & Impurity Logic

G cluster_0 Starting Materials Pentyl n-Pentylbenzene Reaction Friedel-Crafts Acylation (AlCl3 / Lewis Acid) Pentyl->Reaction Glutaric Glutaric Anhydride Glutaric->Reaction Target Target: 5-oxo-5-(4-n-pentylphenyl)valeric acid (Para-isomer) Reaction->Target Ortho Impurity A: Ortho-isomer (Hard to separate) Reaction->Ortho Minor Residue Impurity B: Al-Salts / Solvents (Invisible to UV) Reaction->Residue

Figure 1: Reaction pathway highlighting the divergence of the target molecule from critical impurities.

Comparative Analysis of Analytical Methods

Method A: HPLC-UV (The Routine Standard)

HPLC is the workhorse for detecting structurally related impurities (isomers).

  • Mechanism: Separation based on polarity (C18 column) followed by UV absorption (phenyl ring).

  • Critical Parameter: The carboxylic acid tail requires acidic mobile phase buffering (pH < 3) to suppress ionization and prevent peak tailing.

  • Blind Spot: Cannot detect inorganic salts, residual moisture, or non-chromophoric solvents, leading to artificially high "Area %" purity.

Method B: qNMR (The Absolute Reference)

qNMR uses an internal standard to determine the mass fraction of the analyte.

  • Mechanism: Direct proportionality between proton signal integration and molar concentration.[1][2]

  • Advantage: Does not require a reference standard of the target molecule itself.[1][2]

  • Critical Parameter: Relaxation delay (

    
    ) must be 
    
    
    
    of the slowest relaxing proton to ensure quantitative accuracy.
  • Superiority: Detects everything with protons (solvents, starting materials) and is unaffected by extinction coefficients.

Method C: GC-MS (Trace Volatiles)
  • Mechanism: Volatilization and mass fragmentation.

  • Requirement: The carboxylic acid group must be derivatized (methylated via BF3-MeOH or silylated via BSTFA) to prevent column degradation.

  • Utility: Best for identifying unreacted n-pentylbenzene (volatile) at ppm levels.

Comparative Data Summary

The following table simulates a typical dataset for a synthesized batch to illustrate the differences in method output.

FeatureHPLC-UVqNMR (^1H)GC-MS (Derivatized)
Reported Purity 99.2% (Area) 98.1% (Weight) N/A (Qualitative)
Primary Detection Isomers & ChromophoresAll protonated speciesVolatile organics
Blind Spots Salts, Water, AliphaticsInorganic salts (no H)Non-volatiles, Salts
Sample Prep Dissolve & InjectAdd Internal StandardDerivatization required
Standard Req. Needs Ref StandardNeeds Internal Std (e.g., TCNB)Needs Library/Ref
Precision (RSD) < 0.5%< 1.0%< 2.0%

Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment

Use for: Routine batch release and isomer quantification.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA ensures the valeric acid moiety remains protonated.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0-2 min: 20% B (Isocratic)

    • 2-20 min: 20%

      
       90% B (Linear Gradient)
      
    • 20-25 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring absorption).

  • System Suitability: Resolution (

    
    ) between ortho and para isomers must be > 1.5.
    
Protocol 2: qNMR Absolute Purity Assay

Use for: Assigning potency to the primary standard.

  • Solvent: DMSO-

    
     (Preferred over CDCl3 to prevent acid dimerization effects).
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid. Must be high purity (TraceCERT®).

  • Preparation: Weigh ~20 mg of Sample and ~10 mg of IS accurately (to 0.01 mg) into the same vial. Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 30 seconds (Critical for full relaxation).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[3][4][5][6]
Visualization: Analytical Decision Tree

DecisionTree Start Sample: Synthesized 5-oxo-5-(4-n-pentylphenyl)valeric acid Goal What is the goal? Start->Goal Routine Routine Batch Release Goal->Routine QC Check Absolute Standard Certification / Potency Goal->Absolute Process Dev Trace Residual Solvent / Volatiles Goal->Trace Safety Check HPLC Method: HPLC-UV (Separates Isomers) Routine->HPLC qNMR Method: qNMR (Absolute Purity wt%) Absolute->qNMR GC Method: GC-MS (Requires Derivatization) Trace->GC

Figure 2: Decision matrix for selecting the appropriate analytical technique based on research phase.

Scientific Validation & Causality

Why Discrepancies Occur

It is common for HPLC to report 99%+ while qNMR reports 98% .[1] This is not an error; it is a difference in scope.

  • HPLC measures the analyte relative to other UV-absorbing compounds. It ignores water, inorganic salts (AlCl3 residues), and non-UV active solvents (like hexanes).

  • qNMR measures the molar ratio of the analyte protons against a known standard.[1] If the sample contains 1% water and 1% salt, qNMR will correctly lower the purity value, whereas HPLC will ignore them.

Recommendation

For drug development or high-precision liquid crystal synthesis:

  • Use HPLC-UV to ensure the ortho-isomer is below 0.5%.

  • Use qNMR to assign the "Potency" (Weight % Purity) of the material to account for solvent/salt occlusion.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[7] Link

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-oxo-5-(4-n-pentylphenyl)valeric acid

[1][2][3]

Part 1: Executive Summary & Core Directive

The Imperative: Disposal of 5-oxo-5-(4-n-pentylphenyl)valeric acid requires more than a generic "organic waste" label.[1][2] As a lipophilic organic acid with a phenyl ketone moiety, this compound presents specific bioavailability and aquatic toxicity risks often overlooked in standard protocols.[2]

Immediate Action Plan:

  • Segregate: Do NOT mix with strong oxidizers or alkaline waste streams without neutralization.[2]

  • Classify: Treat as Hazardous Chemical Waste (RCRA Non-Halogenated Organic).

  • Destruction: High-temperature incineration is the only validated method for complete mineralization.[2]

Part 2: Chemical Profile & Hazard Assessment[1][4]

To dispose of a chemical safely, one must understand its behavior.[2][3][4][5][6] This molecule is not merely an acid; it is an amphiphilic construct.[2]

FeatureStructural ImplicationSafety/Disposal Consequence
Valeric Acid Moiety Carboxylic Acid (

)
Corrosive/Irritant to mucous membranes.[1][2] Incompatible with bases and cyanides.[2]
Pentylphenyl Group Lipophilic TailHigh Dermal Absorption. Standard nitrile gloves may have reduced breakthrough times.[2]
Aromatic Ketone Chromophore/ReactivityPotential photosensitivity; stable but combustible.[2]

Critical Hazard Statement (GHS Derived):

  • H314/H315: Causes skin irritation/burns.[2][3][4]

  • H319: Causes serious eye irritation.[2][4][6][7]

  • H412: Harmful to aquatic life with long-lasting effects.[1][2][3]

Scientist's Note: The pentyl chain increases the compound's partition coefficient (


), making it more likely to penetrate biological membranes than simple valeric acid.[2] Treat all surface contact as a significant exposure event.[2]
Part 3: Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: Do not rely on "standard lab PPE."[2] Use this validated matrix.

Protection ZoneRequirementTechnical Rationale
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil)Outer: Neoprene or Thick Nitrile (8 mil)The lipophilic tail degrades thin nitrile faster than hydrophilic acids.[1][2] Double layer prevents breakthrough.[2]
Ocular Chemical Splash Goggles Face shields alone are insufficient for vapors or splash-back of acidic organics.[2]
Respiratory Fume Hood (Face velocity > 100 fpm)Inhalation of organic acid vapors causes immediate respiratory tract inflammation.[2]
Part 4: Step-by-Step Disposal Protocols
Workflow Visualization

The following decision tree outlines the logical flow for disposing of 5-oxo-5-(4-n-pentylphenyl)valeric acid in various states.

DisposalWorkflowStartWaste Identification:5-oxo-5-(4-n-pentylphenyl)valeric acidStateCheckDetermine Physical StateStart->StateCheckSolidScenario A:Pure Solid / PowderStateCheck->SolidSolutionScenario B:Dissolved in SolventStateCheck->SolutionResidueScenario C:Trace on GlasswareStateCheck->ResidueContainerPlace in Wide-MouthHDPE JarSolid->ContainerSolventCheckIs Solvent Halogenated?Solution->SolventCheckRinseTriple Rinse withAcetone or EthanolResidue->RinseLabelSolidLabel: Hazardous Waste(Solid, Toxic, Acidic)Container->LabelSolidIncinerateFinal Fate:High-Temp IncinerationLabelSolid->IncinerateHaloWasteHalogenated Waste Stream(Code: D022/F002)SolventCheck->HaloWasteYes (e.g., DCM)NonHaloWasteNon-Halogenated Waste Stream(Code: D001/F003)SolventCheck->NonHaloWasteNo (e.g., MeOH, EtOAc)HaloWaste->IncineratepHCheckCheck pH (Must be 5-9if mixing streams)NonHaloWaste->pHCheckpHCheck->IncinerateCollectRinseCollect Rinsate asScenario BRinse->CollectRinseWashFinal Wash withSoap & WaterRinse->WashCollectRinse->SolventCheck

Caption: Operational decision tree for segregating 5-oxo-5-(4-n-pentylphenyl)valeric acid waste streams based on physical state and solvent compatibility.

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf stock or surplus synthesized material.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1][2] Avoid metal containers due to potential acid corrosion over time.[2]

  • Transfer: Transfer the solid using a chemically resistant spatula.[2] Do not generate dust.[2][3][6][7]

  • Labeling:

    • Primary Constituent: 5-oxo-5-(4-n-pentylphenyl)valeric acid.[1][2]

    • Hazards: Corrosive, Irritant.[2][3][4][6][7][8]

  • Sealing: Ensure the lid is chemically resistant (Teflon-lined preferred) and screwed on tightly.[2] Tape the lid if transporting.[2]

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or HPLC effluent.[1][2]

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Segregate into Halogenated Waste .[2]

    • If dissolved in Methanol , Ethyl Acetate , or Acetone : Segregate into Non-Halogenated Waste .[2]

  • pH Stabilization (Self-Validating Step):

    • Before adding to a central waste drum, test the pH of your solution.[2]

    • If pH < 3, slowly neutralize with a dilute Sodium Bicarbonate (

      
      ) solution to pH 5–9.[2]
      
    • Why? Adding strong acid to a waste drum containing organic solvents and unknown residues can trigger exothermic polymerization or gas evolution.[2]

  • Accumulation: Pour into the appropriate safety can (flame arrestor equipped).

Protocol C: Spill Contingency (Emergency Response)

For spills > 10 mL or > 5 g.

  • Isolate: Evacuate the immediate area.

  • PPE Up: Don double gloves and goggles.[2]

  • Neutralize: Apply a spill pillow or an acid-neutralizing adsorbent (e.g., sodium carbonate/sand mix) around the perimeter, then inward.[2]

    • Observation: Wait for foaming (CO2 release) to cease.[2]

  • Collect: Scoop the resulting sludge into a hazardous waste bag/pail.

  • Clean: Wipe surface with acetone, then soap and water.[2] Treat wipes as solid hazardous waste.[2]

Part 5: Regulatory & Compliance Data[1][2]

Ensure your waste manifest codes align with federal and local regulations.[2]

Regulatory BodyClassificationWaste Code (Typical)
US EPA (RCRA) Characteristic Waste (Ignitable/Corrosive)D001 (Ignitable), D002 (Corrosive)
European Waste Cat. Organic chemical waste16 05 06 * (Lab chemicals consisting of dangerous substances)
DOT (Transport) Corrosive Liquid/Solid, Acidic, Organic, n.o.s.[1][2]UN 3265 (Liquid) / UN 3261 (Solid)

Final Disposal Fate: The only acceptable final disposal method is High-Temperature Incineration at a permitted facility.[2] This ensures the destruction of the aromatic ring and the alkyl chain, preventing environmental bioaccumulation.[2]

References
  • Fisher Scientific. (2014).[2] Safety Data Sheet: Valeric Acid. Retrieved from

  • Sigma-Aldrich. (2025).[2][6] Product Specification: 5-Oxo-5-phenylvaleric acid. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[2] Compound Summary: 5-Oxopentanoic acid and derivatives. Retrieved from

  • Cornell University EHS. (2020). Management Procedures for Specific Waste Types: Organic Acids. Retrieved from [1][2]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[2]

Personal protective equipment for handling 5-oxo-5-(4-n-pentylphenyl)valeric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as the definitive operational standard for handling 5-oxo-5-(4-n-pentylphenyl)valeric acid (CAS: 1501-05-9 analog).[1][2] It is designed for immediate implementation in research and drug development environments.[2]

Executive Safety Assessment

Hazard Classification: CORROSIVE / SERIOUS IRRITANT Primary Risk Vector: Dermal Absorption & Mucous Membrane Destruction.[2]

While standard valeric acid is a known corrosive, the addition of the 4-n-pentylphenyl moiety significantly alters the toxicological profile.[1][2] The lipophilic pentyl tail acts as a permeation enhancer, facilitating the transport of the acidic carboxyl group through the stratum corneum.[2] Consequently, skin contact does not merely cause surface burns but can lead to deep-tissue damage more rapidly than hydrophilic acids [1, 2].[2]

Immediate Action Required:

  • Engineering Control: All handling must occur within a certified chemical fume hood.[2][3]

  • Minimum PPE: Nitrile gloves (Double-layered), Chemical Splash Goggles, Lab Coat.[2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are selected based on the chemical's dual nature: organic lipophilicity and acidic corrosivity.[2]

A. Hand Protection (Critical)
  • Standard Protocol: Double-gloving is required.[1][2]

    • Inner Layer: 4 mil Nitrile (Touch sensitivity).[2]

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (Splash protection).[1][2]

  • Prohibited Material: Latex .[2] The lipophilic phenyl/pentyl chain degrades natural rubber latex rapidly, allowing acid breakthrough [3].[2]

  • High-Risk Operations (Spill Cleanup/Scale-up >10g): Use Silver Shield/4H® (Laminate) gloves or Butyl Rubber.[1][2] These provide >480 min breakthrough time for aggressive organic acids.[2]

B. Ocular & Face Protection
  • Requirement: ANSI Z87.1+ Chemical Splash Goggles .

  • Why: Safety glasses with side shields are insufficient .[2] As a solid powder, airborne particulates can bypass side shields.[2] Upon contact with ocular moisture, the acid hydrolyzes, causing immediate corneal opacity [4].[2]

  • Face Shield: Mandatory when handling quantities >50g or during vigorous reflux/heating steps.[2]

C. Respiratory Protection
  • Primary Defense: Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

  • Secondary Defense (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator combined with an Organic Vapor (OV) cartridge.[2] The OV cartridge protects against volatile valeric acid byproducts if the compound degrades.[2]

Strategic Workflow: Handling & Synthesis

This workflow minimizes exposure risk through engineered causality.[2]

Phase 1: Pre-Weighing & Preparation [1][2]
  • Static Control: Organic powders are static-prone.[2] Use an anti-static gun or ionizer bar in the balance area to prevent powder scattering.[2]

  • Taring: Tare the weighing boat inside the fume hood if possible. If using a precision balance outside, use a secondary containment vessel (e.g., a screw-top jar) to transport the weighing boat.[2]

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving, add the solvent to the powder, not the reverse, to minimize dust ejection.[2]

  • Exotherm Management: If reacting with bases (e.g., NaOH, KOH) or coupling agents (EDC/DCC), expect a mild exotherm.[2] Chill the receiving flask to 0°C prior to addition.

Phase 3: Decontamination
  • Immediate Wipe-down: Wipe all balance surfaces and hood sashes with a saturated sodium bicarbonate (NaHCO₃) solution immediately after use to neutralize invisible acidic residues.[2]

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand) to ensure the exterior of the gloves never touches skin.[2]

Emergency Response Logic
ScenarioImmediate ActionMechanism of Action
Skin Contact Flush for 15 mins ; Do NOT scrub.[1][2][4]Scrubbing drives the lipophilic acid deeper into the dermis.[2] Water dilution is the only safe removal method [5].[2]
Eye Contact Irrigate immediately (Eyewash station).Acidic hydrolysis of corneal proteins is instantaneous.[2] Seconds count to prevent blindness.[2]
Spill (Solid) Cover with Soda Ash or Lime .[2]Neutralization prevents acid fumes.[2] Sweep carefully to avoid dust generation.[2]
Spill (Solution) Absorb with Vermiculite/Sand.[2][5]Do not use paper towels (combustible risk with concentrated organic acids).[2]
Waste Disposal & Stewardship

Disposal Classification: Hazardous Waste - Corrosive Organic Acid (pH < 5) .[1][2]

  • Segregation: NEVER mix with oxidizing agents (e.g., Nitric Acid, Peroxides) or strong bases in the waste stream.[2]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1][2] Avoid metal containers due to corrosion risk.[2]

  • Labeling: Clearly mark as "Organic Acid - Corrosive - 5-oxo-5-(4-n-pentylphenyl)valeric acid".

Visualizing the Safety Protocol

The following diagram illustrates the decision logic for handling this compound, ensuring a self-validating safety loop.

SafetyProtocol Start START: Handling 5-oxo-5-(4-n-pentylphenyl)valeric acid RiskAssess Risk Assessment: Is Quantity > 10g? Start->RiskAssess SmallScale Small Scale (<10g) Standard PPE RiskAssess->SmallScale No LargeScale Large Scale (>10g) Enhanced PPE RiskAssess->LargeScale Yes PPE_Std PPE: Double Nitrile Gloves Splash Goggles Lab Coat SmallScale->PPE_Std PPE_Enh PPE: Laminate/Butyl Gloves Face Shield + Goggles Tyvek Sleeves LargeScale->PPE_Enh Engineering Engineering Control: Fume Hood ONLY PPE_Std->Engineering PPE_Enh->Engineering Handling Operation: Anti-static Weighing -> Dissolution Engineering->Handling SpillCheck Did a Spill Occur? Handling->SpillCheck Cleanup Neutralize with NaHCO3 Absorb with Vermiculite SpillCheck->Cleanup Yes Disposal Disposal: Segregated Organic Acid Waste SpillCheck->Disposal No Cleanup->Disposal

Figure 1: Decision logic for PPE selection and operational workflow based on quantity and risk assessment.

References
  • National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CID 7991, Valeric Acid. Retrieved from [Link][1][2]

  • Leeline Work. (2025).[2][4][6][7] What PPE Should You Wear When Handling Acid? Retrieved from [Link][1][2]

  • University of Washington EH&S. (n.d.).[2] Organic Acid Standard Operating Procedure. Retrieved from [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.